1-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole
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Overview
Description
1-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole is a boron-containing heterocyclic compound It is characterized by the presence of a pyrrole ring substituted with an ethyl group and a dioxaborolane moiety
Preparation Methods
The synthesis of 1-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole typically involves the reaction of 1-ethylpyrrole with a boronic ester. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding boronic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in the formation of boronate esters.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be utilized in the development of boron-containing drugs and as a probe in biological assays.
Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole involves its ability to form stable complexes with various molecular targets. The dioxaborolane moiety can interact with hydroxyl and amino groups, facilitating the formation of boronate esters. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole can be compared with other boron-containing heterocycles, such as:
1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound has a pyrazole ring instead of a pyrrole ring, which can influence its reactivity and applications.
1-Ethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiourea:
The uniqueness of this compound lies in its specific combination of a pyrrole ring and a dioxaborolane moiety, which imparts distinct reactivity and versatility in various applications.
Properties
Molecular Formula |
C12H20BNO2 |
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Molecular Weight |
221.11 g/mol |
IUPAC Name |
1-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole |
InChI |
InChI=1S/C12H20BNO2/c1-6-14-8-7-10(9-14)13-15-11(2,3)12(4,5)16-13/h7-9H,6H2,1-5H3 |
InChI Key |
YDTZPDPMMGSXTM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)CC |
Origin of Product |
United States |
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